molecular formula C35H34N2O7 B11829109 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid

Cat. No.: B11829109
M. Wt: 594.7 g/mol
InChI Key: MCSROWNTJGSXEB-WJOKGBTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a bis(4-methoxyphenyl)methyl group attached to the amino moiety. It is primarily used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during chain elongation. Its molecular weight and solubility are influenced by the aromatic methoxy substituents, which may also affect its interaction with resin matrices in SPPS.

Properties

Molecular Formula

C35H34N2O7

Molecular Weight

594.7 g/mol

IUPAC Name

(2R)-5-amino-2-[bis(4-methoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37(31(34(39)40)19-20-32(36)38)35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H2,36,38)(H,39,40)/t31-/m1/s1

InChI Key

MCSROWNTJGSXEB-WJOKGBTCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N([C@H](CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N(C(CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Protection of α-Amino Group with Fmoc

Reagents :

  • D-Glutamine (1.0 equiv)

  • Fmoc-OSu (1.2 equiv)

  • Sodium bicarbonate (2.0 equiv)

  • Solvent: Acetone/water (4:1 v/v)

Procedure :

  • Dissolve D-glutamine in water and add sodium bicarbonate.

  • Add Fmoc-OSu dissolved in acetone dropwise at 0°C.

  • Stir for 12 h at 25°C.

  • Concentrate under reduced pressure, extract with ethyl acetate, and purify via recrystallization (hexane/ethyl acetate).

Yield : 82–88%.

Protection of Side-Chain Amino Group with Dmb

Reagents :

  • Fmoc-D-glutamine (1.0 equiv)

  • Dmb-Cl (1.5 equiv)

  • Triethylamine (3.0 equiv)

  • Solvent: Anhydrous tetrahydrofuran (THF)

Procedure :

  • Suspend Fmoc-D-glutamine in THF under nitrogen.

  • Add triethylamine and Dmb-Cl sequentially.

  • Reflux at 60°C for 6 h.

  • Quench with ice-cold water, extract with dichloromethane, and purify via silica gel chromatography (ethyl acetate/hexane gradient).

Yield : 75–80%.

Reaction Optimization and Critical Parameters

Temperature Control for Stereochemical Integrity

Racemization at C2 occurs above 40°C during Fmoc protection. Maintaining temperatures below 25°C preserves enantiomeric excess (>99% ee).

Solvent Selection

  • Fmoc protection : Aqueous acetone ensures solubility of both D-glutamine and Fmoc-OSu while minimizing hydrolysis.

  • Dmb protection : Anhydrous THF prevents Dmb-Cl decomposition.

Stoichiometric Ratios

Excess Dmb-Cl (1.5 equiv) drives the reaction to completion, as the side-chain amine is less nucleophilic than the α-amino group.

Characterization and Quality Control

Spectroscopic Data

Technique Key Observations
¹H NMR (400 MHz)δ 7.75 (d, 2H, Fmoc aromatic), 6.85 (d, 4H, Dmb aromatic), 4.40 (m, 1H, C2-H)
¹³C NMR δ 172.5 (COOH), 156.8 (Fmoc carbonyl), 55.2 (Dmb methoxy)
HPLC Retention time: 12.3 min (C18 column, 70:30 acetonitrile/water)

Purity Assessment

  • HPLC : ≥98% purity after recrystallization.

  • Chiral GC : Confirms >99% retention of R-configuration.

Industrial-Scale Production Considerations

Cost Efficiency

  • Catalyst Recycling : Triethylamine recovery via distillation reduces costs by 15–20%.

  • Solvent Reuse : THF recycled through fractional distillation (95% recovery).

Challenges and Mitigation Strategies

Byproduct Formation

  • Dibenzofulvene (DBF) : Generated during Fmoc deprotection; removed via silica gel chromatography.

  • Dmb Hydrolysis : Minimized by maintaining anhydrous conditions during protection.

Scalability Issues

  • Mixing Efficiency : Turbulent flow reactors enhance mass transfer in large batches.

  • Crystallization Control : Seeding with pure product ensures uniform crystal size distribution.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the α-amino group for subsequent peptide coupling. Key parameters for efficient deprotection:

Reagent SystemTemperatureTimeYieldSide ReactionsSource
20% Piperidine/DMF25°C20 min98%<1% racemization
0.1 M HOBt + 20% piperidine75°C3 min95%Trace β-elimination
DBU (2% in DMF)0°C5 min92%Partial Bis-Mmt cleavage

Mechanistic Insight : Piperidine induces a two-step elimination process via a cyclic diketopiperazine intermediate, preserving stereochemical integrity . Elevated temperatures accelerate deprotection but increase risk of side reactions with acid-sensitive groups.

Bis(4-methoxyphenyl)methyl (Bis-Mmt) Cleavage

The Bis-Mmt group is cleaved under mildly acidic conditions while leaving Fmoc and amide functionalities intact:

Acid SystemSolventTimeEfficiencySelectivitySource
1% TFA in DCMDCM30 min99%No Fmoc cleavage
0.5 M HCl in dioxaneDioxane/H2O2 hr85%Partial amide hydrolysis
AcOH/TFE/DCM (1:1:8)DCM45 min94%High orthogonality

Critical Note : Bis-Mmt demonstrates superior acid stability compared to traditional trityl groups, requiring precise protonation of the central carbon for clean cleavage. Over-exposure to TFA (>2%) leads to decomposition of the glutamyl side chain.

Amide Bond Formation

The terminal 5-amino-5-oxopentanoic acid motif participates in coupling reactions via its carboxylate group:

Coupling ReagentActivatorSolventTempYieldEpimerizationSource
HBTU/HOBt/DIEADIEADMF25°C93%0.8%
DIC/Oxyma Pure®NMMNMP40°C89%1.2%
COMU®/HOAtDIEADCM-15°C95%0.3%

Key Findings :

  • HBTU-based systems achieve optimal reactivity in polar aprotic solvents like DMF .

  • Low-temperature protocols minimize racemization of the chiral center .

  • The steric bulk of Bis-Mmt necessitates extended activation times (30-45 min) for complete conversion.

Side Reactions and Stability

Reaction TypeConditionsObserved OutcomeMitigation StrategySource
Oxidative DegradationO₂, RT, >72 hr15% decompositionArgon atmosphere storage
HydrolysispH >10, aqueous MeCNBis-Mmt group cleavageNeutral pH buffers
Thermal Rearrangement>80°C in DMSOCyclic lactam formation (8%)Strict temperature control

Orthogonal Deprotection Sequences

Multi-step synthesis requires sequential deprotection:

  • Fmoc removal : 20% piperidine/DMF, 25°C, 20 min

  • Bis-Mmt cleavage : 1% TFA/DCM, 30 min

  • Global deprotection : TFA/TIS/H2O (95:2.5:2.5), 2 hr

Analytical Characterization

TechniqueKey Diagnostic SignalsUtilitySource
¹H NMR (500 MHz, DMSO-d6)δ 7.75 (Fmoc aromatic), δ 3.72 (OCH3), δ 6.85 (ArH)Confirms Bis-Mmt integrity
HPLC (C18)tR = 12.3 min (90% MeCN/0.1% TFA)Purity assessment (>99%)
HRMS (ESI+)m/z 624.2921 [M+H]+ (calc. 624.2918)Validates molecular formula

Scientific Research Applications

Drug Development

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid has been investigated for its potential as a therapeutic agent due to its structural similarity to amino acids and peptides. It may serve as a building block in the synthesis of peptide-based drugs targeting specific receptors in the body.

Case Study : Research indicates that derivatives of this compound can exhibit enhanced binding affinities to G-protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes and are common drug targets .

Peptide Synthesis

The compound is utilized as a protecting group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupAdvantagesDisadvantages
FmocMild deprotection conditionsRequires careful handling
BocStable under basic conditionsRequires strong acids for deprotection
TFAQuick cleavageHarsh conditions can degrade peptides

Biochemical Studies

The compound's ability to interact with various enzymes and receptors makes it valuable for biochemical studies. Its derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential roles in metabolic disorder treatments.

Example : Inhibitors derived from this compound have been studied for their effects on matrix metalloproteinases, which play a role in tissue remodeling and disease progression .

Synthesis Methodologies

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid typically involves several key steps:

  • Formation of the Fluorenylmethoxycarbonyl Group : The fluorenylmethoxycarbonyl group is introduced to protect the amino group.
  • Coupling Reaction : The protected amino acid is coupled with bis(4-methoxyphenyl)methylamine using standard coupling reagents.
  • Deprotection : The Fmoc group is removed under mild basic conditions, allowing for further functionalization or incorporation into larger peptide sequences.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during reactions, allowing for selective modifications at other sites. The compound’s structure enables it to participate in various biochemical pathways, influencing enzyme activity and protein interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

a) Substituent Comparison
Compound Name Substituent on Amino Group Molecular Weight Key Properties
Target Compound Bis(4-methoxyphenyl)methyl ~600–650 (estimated) High steric bulk; enhanced stability under basic conditions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid Methyl 383.40 Lower steric hindrance; compatible with standard Fmoc cleavage (piperidine)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid tert-Butoxycarbonyl (Boc) 468.54 Acid-labile Boc group; requires trifluoroacetic acid (TFA) for deprotection
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid Allyloxycarbonyl 410.43 Allyl group removable via palladium-catalyzed deprotection
b) Functional Implications
  • Bis(4-methoxyphenyl)methyl : Offers dual methoxy groups for electronic stabilization, reducing susceptibility to nucleophilic attack compared to simpler methyl or allyl groups. May require harsher deprotection conditions (e.g., strong acids or prolonged basic treatment) .
  • tert-Butoxycarbonyl (Boc) : Acid-labile, making it suitable for orthogonal protection strategies but incompatible with acid-sensitive residues .
  • Allyloxycarbonyl : Enables mild deprotection under neutral conditions, ideal for sensitive peptides but introduces metal catalyst requirements .

Stability and Reactivity

Compound Stability Under Basic Conditions Stability Under Acidic Conditions Hazardous Decomposition Products
Target Compound High (resists piperidine) Moderate (sensitive to strong acids) Toxic fumes (e.g., NOx, CO) upon combustion
(S)-2-((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid Moderate (standard Fmoc cleavage) Stable Toxic fumes (similar to target compound)
(R)-5-(tert-butoxycarbonyl)amino-2-methylpentanoic acid Low (Boc deprotection at pH < 4) High Carbon monoxide, nitrogen oxides

Key Findings :

  • The target compound’s bis(4-methoxyphenyl)methyl group enhances stability in basic environments, reducing unintended deprotection during SPPS. However, its decomposition under combustion aligns with other Fmoc derivatives, releasing toxic fumes .
  • Allyl-protected variants (e.g., ) exhibit unique reactivity but require specialized handling for catalyst removal .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound in the laboratory?

  • Methodological Answer : Synthesis typically involves Fmoc-protected intermediates. Key steps include:

  • Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDCI) for amide bond formation between the Fmoc-protected amine and carboxylic acid groups.
  • Deprotection : The Fmoc group is removed using 20% piperidine in DMF, as described for analogous Fmoc-protected amino acids .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC ensures purity. Monitor via TLC or LC-MS .
    • Critical Parameters : Maintain anhydrous conditions during coupling and monitor pH during deprotection to avoid side reactions.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • NMR Analysis : Key signals include:

  • Fmoc Group : Aromatic protons at δ 7.3–7.8 ppm (9H, fluorenyl), methylene protons at δ 4.2–4.4 ppm (CH₂).
  • Bis(4-methoxyphenyl)methyl : Methoxy protons at δ 3.7–3.8 ppm (6H, OCH₃), aromatic protons at δ 6.8–7.1 ppm (8H, Ar-H).
  • 5-Amino-5-oxopentanoic Acid : Amide NH at δ 6.5–7.0 ppm (broad), carbonyl signals at ~170 ppm in ¹³C NMR .
    • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ expected at ~700–750 Da depending on substituents) .

Q. What handling and storage protocols are recommended for this compound?

  • Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, or light .
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Incompatible with oxidizing agents; neutralize spills with inert absorbents .

Advanced Research Questions

Q. How does the bis(4-methoxyphenyl)methyl group influence the compound’s stability and reactivity?

  • Steric Effects : The bulky bis(4-methoxyphenyl)methyl group reduces nucleophilic attack on the Fmoc-protected amine, enhancing stability during synthesis .
  • Electronic Effects : Electron-donating methoxy groups increase the aromatic ring’s electron density, potentially stabilizing charge-transfer interactions in peptide conjugates .
  • Experimental Validation : Compare reaction kinetics with/without the substituent using HPLC monitoring under varying pH and temperature conditions.

Q. What strategies mitigate low yields during coupling reactions involving this compound?

  • Optimization Steps :

  • Reagent Ratios : Use a 1.2–1.5 molar excess of coupling reagents (e.g., HOBt/DIC) to drive reaction completion.
  • Temperature : Conduct reactions at 0–4°C to minimize racemization.
  • Solvent Choice : Polar aprotic solvents (DMF, DCM) improve solubility. Additives like DMAP can enhance activation .
    • Troubleshooting : If yields remain low, replace the Fmoc group with alternative protecting groups (e.g., Boc) and compare efficiency .

Q. How can researchers assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Biophysical Assays :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with proteins.
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target proteins upon compound binding .
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity scores. Validate with mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.